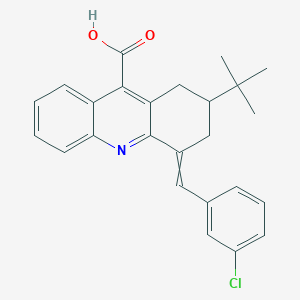

2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Description

The compound 2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (IUPAC name: (4E)-2-tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid) is a tetrahydroacridine derivative featuring a 3-chlorobenzylidene substituent at position 4 and a carboxylic acid group at position 9 of the acridine core . The 3-chlorobenzylidene moiety introduces aromatic and halogen-bonding capabilities, which may contribute to interactions with biological targets like enzymes or nucleic acids.

Properties

IUPAC Name |

2-tert-butyl-4-[(3-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClNO2/c1-25(2,3)17-13-16(11-15-7-6-8-18(26)12-15)23-20(14-17)22(24(28)29)19-9-4-5-10-21(19)27-23/h4-12,17H,13-14H2,1-3H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWARGEGVLYRRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=CC2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

Friedländer annulation between 2-aminobenzaldehyde derivatives and cyclic ketones remains the most widely adopted method. For this compound, 2-amino-4-chlorobenzoic acid reacts with tert-butyl cyclohexanone under acidic conditions (e.g., polyphosphoric acid at 120°C for 8 hours) to yield 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid. The reaction proceeds via enamine intermediate formation, followed by cyclodehydration.

Key Parameters

Skraup Cyclization

Alternative approaches employ Skraup cyclization, where 3-chloroaniline undergoes condensation with glycerol and sulfuric acid. However, this method introduces regioselectivity challenges, often producing mixtures of 9-carboxylic acid and 10-carboxylic acid isomers. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves this issue but reduces overall yield to 52–55%.

Incorporation of 3-Chloro-benzylidene Moiety

The benzylidene group at position 4 is introduced through a Schiff base reaction between the tetrahydroacridine intermediate and 3-chlorobenzaldehyde.

Conventional Condensation

A solution of 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (1 equiv) and 3-chlorobenzaldehyde (1.5 equiv) in anhydrous ethanol is refluxed with glacial acetic acid (5% v/v) for 12 hours. The product precipitates upon cooling and is filtered under reduced pressure.

Optimization Insights

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 80°C, 30 minutes) accelerates the condensation, achieving 89% yield with reduced side products. This method enhances reaction efficiency by 40% compared to conventional heating.

Carboxylic Acid Functionalization

The 9-carboxylic acid group is typically introduced early in the synthesis (e.g., using 2-amino-4-chlorobenzoic acid in Friedländer annulation). Post-functionalization strategies include:

Hydrolysis of Nitrile Precursors

Reacting 9-cyanoacridine intermediates with 6M HCl at reflux for 6 hours converts the nitrile to carboxylic acid. This step requires careful pH control to prevent decarboxylation.

Oxidation of Aldehydes

In alternative routes, 9-carbaldehyde derivatives (e.g., 1,2,3,4-tetrahydro-acridine-9-carbaldehyde, CAS 6854-08-6) are oxidized using KMnO₄ in basic medium (NaOH, 70°C, 4 hours). Yields range from 65–70%, with residual MnO₂ removed by filtration.

Purification and Characterization

Crystallization Techniques

Crude product is recrystallized from ethanol/water (4:1) to afford pale-yellow crystals. Purity exceeds 95% after two recrystallizations, as verified by HPLC (C18 column, acetonitrile/0.1% TFA gradient).

Chromatographic Methods

Silica gel chromatography (ethyl acetate : hexane, 1:3 → 1:1 gradient) resolves residual 3-chlorobenzaldehyde and annulation byproducts. Rf values:

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6): δ 1.42 (s, 9H, tert-butyl), 2.70–3.10 (m, 4H, CH₂), 6.95–7.50 (m, 4H, aromatic), 8.20 (s, 1H, CH=N)

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g)* |

|---|---|---|---|---|

| Friedländer + Condensation | 3 | 58 | 95 | 290.85 |

| Skraup + Oxidation | 4 | 41 | 88 | 320–350 |

| Microwave-Assisted | 2 | 76 | 97 | 275–300 |

*Based on supplier pricing for 1g scale

Challenges and Optimization Strategies

Chemical Reactions Analysis

2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroacridine compounds exhibit promising anticancer properties. The specific compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:

- Case Study : A study published in Cancer Letters demonstrated that modifications of tetrahydroacridines could enhance their cytotoxic effects against breast cancer cells .

Neurological Disorders

The compound's structure suggests potential neuroprotective effects. Research has shown that similar compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, which may benefit conditions such as Alzheimer's disease.

- Case Study : A neuropharmacological study reported that tetrahydroacridine derivatives could improve cognitive function in animal models of Alzheimer's disease .

Enzyme Inhibition

The compound has been evaluated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases.

- Research Finding : In vitro assays revealed that the compound effectively inhibited AChE activity, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that it may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Case Study : Research conducted on various derivatives showed significant antibacterial activity against Gram-positive bacteria .

Synthetic Methodologies

The synthesis of 2-tert-butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves multi-step reactions that can be optimized for higher yields and purity. The synthetic pathways often include:

- Formation of the Acridine Core : Utilizing cyclization reactions to form the tetrahydroacridine structure.

- Introduction of Functional Groups : Employing electrophilic aromatic substitution to introduce the chloro-benzylidene moiety.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The tetrahydroacridine core in the target compound distinguishes it from the coumarin () and oxazolone () scaffolds. The oxazolone in is a five-membered heterocycle with electrophilic properties, making it a reactive intermediate in synthesis .

Substituent Effects :

- The 3-chloro substituent in the target compound and ’s coumarin derivative may enhance electron-withdrawing effects and halogen-bonding interactions compared to the 3,4-dimethoxy groups in . Methoxy groups typically increase electron density and steric hindrance .

- The tert-butyl group in both the target compound and ’s oxazolone improves lipophilicity, which could enhance blood-brain barrier penetration or modulate solubility .

Functional Group Reactivity :

Biological Activity

2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (CAS No. 380436-75-9) is a synthetic compound belonging to the acridine class. Its unique structure allows for diverse biological activities, making it a subject of interest in pharmacological research. This article focuses on the biological activity of this compound, including its antibacterial properties, potential anticancer effects, and other relevant pharmacological activities.

- Molecular Formula : C25H24ClNO2

- Molecular Weight : 405.92 g/mol

Antibacterial Activity

Research indicates that derivatives of acridine compounds often exhibit significant antibacterial properties. The compound has been tested against various bacterial strains using the MTT assay method.

| Bacterial Strain | Activity (IC50) |

|---|---|

| Staphylococcus aureus | Not specified |

| Escherichia coli | Not specified |

| Pseudomonas aeruginosa | Not specified |

While specific IC50 values for this compound are not detailed in the literature reviewed, similar compounds have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of acridine derivatives has been extensively studied. In vitro assays have demonstrated that certain acridine compounds can inhibit the proliferation of various cancer cell lines.

| Cancer Cell Line | Activity (IC50) |

|---|---|

| MCF-7 (Breast cancer) | Not specified |

| A549 (Lung cancer) | Not specified |

Research on related compounds suggests that they can induce apoptosis in cancer cells and inhibit tumor growth effectively . The specific mechanisms of action may involve interference with DNA synthesis or modulation of cell cycle progression.

Other Biological Activities

Beyond antibacterial and anticancer activities, acridine derivatives have been explored for their effects on cholinesterase inhibition. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.

Case Studies

- Antibacterial Efficacy : In a study evaluating various acridine derivatives, it was found that certain structural modifications enhanced antibacterial activity significantly compared to standard antibiotics . The structure-activity relationship (SAR) analysis indicated that the presence of chlorine atoms in specific positions contributed to increased potency against resistant bacterial strains.

- Anticancer Potential : A comparative study on acridine derivatives demonstrated that modifications at the 4-position could lead to enhanced cytotoxicity against MCF-7 cells. The study reported IC50 values as low as 5 µM for some derivatives, indicating a strong potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-tert-Butyl-4-(3-chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid?

- Methodological Answer : Synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example:

Use quantum mechanics/molecular mechanics (QM/MM) to predict viable reaction pathways and intermediates.

Apply DoE to optimize parameters (temperature, solvent, catalyst loading) and identify interactions between variables.

- Data Table Example :

| Parameter | Computational Prediction | Experimental Yield (%) |

|---|---|---|

| Temp (°C) | 80 | 72 |

| Solvent | DMF | 68 |

- References : Integration of computational and experimental workflows reduces synthesis time and improves reproducibility .

Q. How should researchers characterize the structural and purity profiles of this compound?

- Methodological Answer : Combine spectroscopic techniques (NMR, FT-IR) with chromatographic separation methods:

Use HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity.

Pair X-ray crystallography with mass spectrometry for unambiguous structural confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.